
N,2,2,2-Tetrachloroacetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,2,2-Tetrachloroacetamine is an organic compound with the molecular formula C2H2Cl4NO It is a derivative of acetamide where the hydrogen atoms are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
N,2,2,2-Tetrachloroacetamine can be synthesized through the chlorination of acetamide. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The process also includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N,2,2,2-Tetrachloroacetamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, or thiols can be used under mild conditions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Dichloroacetamide or monochloroacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N,2,2,2-Tetrachloroacetamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N,2,2,2-Tetrachloroacetamine involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include nucleophilic substitution and addition reactions .
類似化合物との比較
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but with one less chlorine atom.
2,2,2-Trichloroacetonitrile: Contains a nitrile group instead of an amide group.
Trichloroacetic acid: An oxidized form of N,2,2,2-Tetrachloroacetamine.
Uniqueness
This compound is unique due to its high chlorine content, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
35077-10-2 |
|---|---|
分子式 |
C2HCl4NO |
分子量 |
196.8 g/mol |
IUPAC名 |
N,2,2,2-tetrachloroacetamide |
InChI |
InChI=1S/C2HCl4NO/c3-2(4,5)1(8)7-6/h(H,7,8) |
InChIキー |
WZJSNDBOBAUAQL-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(Cl)(Cl)Cl)NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


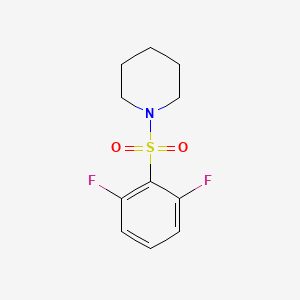
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
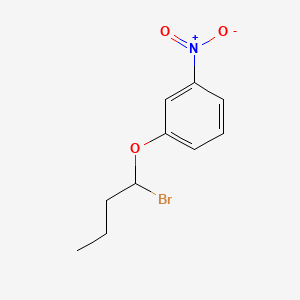
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
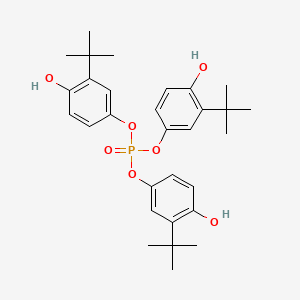
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)


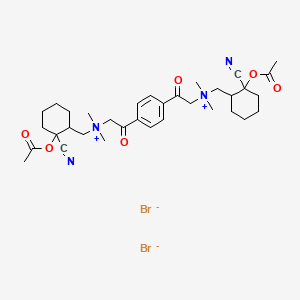
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
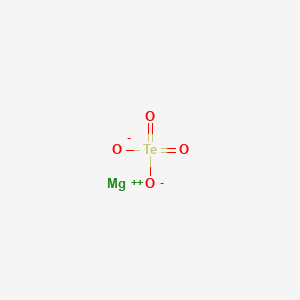
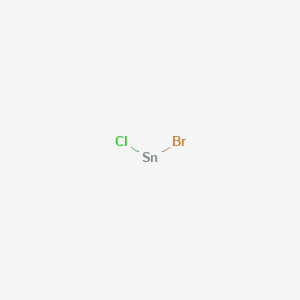
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
